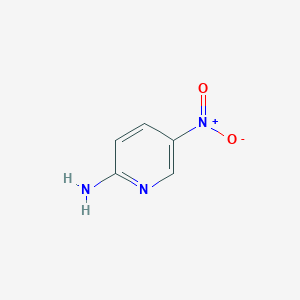

![molecular formula C22H25N3O2 B018372 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile CAS No. 239463-72-0](/img/structure/B18372.png)

5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions that yield these complex molecules with high precision. For instance, the synthesis of related indole derivatives has been reported to involve reactions under specific conditions such as the use of K2CO3/MeCN system with reflux for several hours, highlighting the intricate conditions required for the formation of such molecules (Petrova et al., 2023). These methods showcase the complexity and the precise control over the reaction conditions necessary to synthesize these compounds.

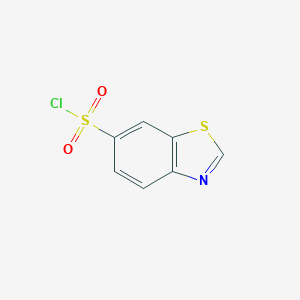

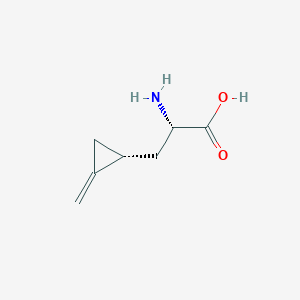

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by specific orientations and arrangements of the molecular frameworks. For example, studies have shown that in related compounds, the carbonitrile group and indole or pyrrole rings exhibit specific spatial arrangements and dihedral angles, which are crucial for their chemical behavior and interactions (Vimala et al., 2016). These structural aspects are essential for understanding the chemical reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

The chemical reactions involving such compounds often include catalysis, where palladium-catalyzed reactions have been found effective for the addition of arylboronic acids to related molecules, demonstrating the compound's reactivity towards forming benzoyl derivatives (Chen et al., 2014). These reactions underline the compound's utility in synthesizing various derivatives, showcasing its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of compounds like "5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile" are closely related to their molecular structure. These properties, including solubility, melting points, and crystalline structure, are influenced by the molecular arrangement and functional groups present in the compound. However, specific studies on the physical properties of this compound were not directly found but are crucial for applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as reactivity with other organic molecules, stability under various conditions, and the potential for functionalization, highlight the compound's applicability in organic synthesis and medicinal chemistry. For example, reactions with benzylidenemalononitriles or acetylenic esters showcase the compound's ability to undergo transformation into various derivatives, which is a valuable trait for developing new chemical entities (Youssef, 2009).

Aplicaciones Científicas De Investigación

Synthesis of Various Compounds:

- 5-Arylpyrazine-2,3-dicarbonitrile derivatives are used for synthesizing various compounds (Hirano, Lee, & Tada, 1982).

- 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles also serve a similar purpose in synthesis (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

- The stereoselective synthesis of 2-carbonitrile and 2-aminomethyl-substituted 5-phenylbenzazepine derivatives is aimed at synthesizing various derivatives modified at the 2-position of the benzazepine scaffold (Cobb, Nanthakumar, Rutkowske, & Uehling, 2004).

Drug Development and Pharmacological Research:

- The synthesized compound has potential applications in drug development and pharmacological research (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).

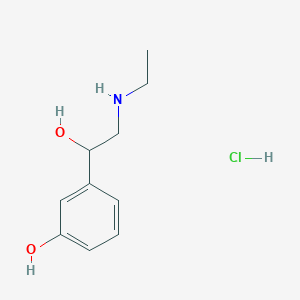

- AJ-9677, a key intermediate for AJ-9677, is a potent and selective agonist for β2-adrenergic receptors (Ikunaka, Kato, Sugimori, & Yamada, 2007).

- AJ-9677 is also a potent and selective human and rat β3-adrenergic receptor agonist (Harada, Fujii, Odai, & Kato, 2004).

Antimicrobial and Anti-Inflammatory Activity:

- Some synthesized compounds demonstrated antimicrobial and anti-inflammatory activity against various bacteria (Gadegoni & Manda, 2013).

- Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones showed antibacterial and antifungal activity in vitro (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Anti-Cancer Activities:

- The synthesized compounds exhibited anti-cancer activities (Abdel-fattah & Elsayed, 2009).

Inhibitory Activity on Pentosidine Formation:

- The compounds showed inhibitory activity on the formation of pentosidine, a representative advanced glycation end product (Okuda, Itsuji, Hirota, & Sasaki, 2014).

Safety And Hazards

The compound is classified as having acute toxicity when ingested (Category 4) and may cause damage to organs through prolonged or repeated exposure (Category 2) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

Propiedades

IUPAC Name |

3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIYQPPDQNLNDT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)